6-Chloro-3-methoxybenzo[b]thiophene-2-carboxylic acid
Description
Properties
IUPAC Name |
6-chloro-3-methoxy-1-benzothiophene-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClO3S/c1-14-8-6-3-2-5(11)4-7(6)15-9(8)10(12)13/h2-4H,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZAHJNXWNQEYMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(SC2=C1C=CC(=C2)Cl)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-3-methoxybenzo[b]thiophene-2-carboxylic acid typically involves the chlorination of 3-methoxybenzo[b]thiophene followed by carboxylation. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the carboxylation step may involve the use of carbon dioxide under high pressure .
Industrial Production Methods: Industrial production methods for this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentration are crucial for large-scale synthesis .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of thiols or thioethers.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, alkoxides.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, thioethers.
Substitution: Amino, thio, and alkoxy derivatives.
Scientific Research Applications
6-Chloro-3-methoxybenzo[b]thiophene-2-carboxylic acid has been explored for various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.
Medicine: Research has indicated its potential use in the treatment of diseases such as cancer and inflammatory disorders.
Industry: It is used in the development of advanced materials, including organic semiconductors and photovoltaic cells
Mechanism of Action
The mechanism of action of 6-Chloro-3-methoxybenzo[b]thiophene-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing various cellular pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Differences
The following table compares 6-chloro-3-methoxybenzo[b]thiophene-2-carboxylic acid with six analogs, highlighting substituent positions, molecular properties, and biological implications:
Key Observations:
- Electronic Effects : Chlorine at position 6 (electron-withdrawing) and methoxy at position 3 (electron-donating) create a polarized aromatic system, influencing reactivity and binding to enzymes like kinases or proteases .
- Positional Isomerism : Moving the methoxy group from position 3 to 4 (CAS 476199-14-1) reduces similarity (0.89 vs. 1.0) and alters steric interactions in target binding pockets .
Biological Activity
6-Chloro-3-methoxybenzo[b]thiophene-2-carboxylic acid is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C10H7ClO3S. Its structure features a benzothiophene ring, a methoxy group, and a carboxylic acid functional group, which contribute to its reactivity and biological activity.
| Property | Details |
|---|---|
| Molecular Weight | 232.68 g/mol |
| Solubility | Soluble in organic solvents |
| Key Functional Groups | Methoxy, Carboxylic Acid |
The biological activity of this compound primarily involves its interaction with specific enzymes and receptors:
- Enzyme Inhibition : The compound can inhibit certain enzymes by binding to their active sites, thus blocking substrate access.
- Receptor Modulation : It may act as an agonist or antagonist at various receptors, influencing cellular pathways involved in inflammation and cancer progression.
Antimicrobial Activity
Research indicates that derivatives of benzo[b]thiophene-2-carboxylic acid exhibit significant antimicrobial properties. For instance, studies have shown that related compounds are effective against Mycobacterium tuberculosis (MTB), with minimum inhibitory concentrations (MIC) ranging from 0.91 to 2.83 μg/mL for highly active derivatives .
Anti-inflammatory Effects
The compound has been implicated in anti-inflammatory pathways. In models of ulcerative colitis, it has demonstrated the ability to reduce pro-inflammatory cytokines while enhancing anti-inflammatory responses . This suggests potential therapeutic applications in treating inflammatory bowel diseases.
Anticancer Properties
Preliminary studies suggest that this compound may exhibit anticancer activity. Its ability to modulate cellular pathways related to tumor growth positions it as a candidate for further pharmacological exploration.
Case Studies and Research Findings
- Antitubercular Activity : A study evaluated various benzo[b]thiophene derivatives against drug-resistant strains of MTB. The findings indicated that certain derivatives had superior activity compared to standard treatments like Rifampicin and Isoniazid .
- Inflammatory Response Modulation : In an experimental model of dextran sodium sulfate-induced colitis, the compound was shown to significantly ameliorate symptoms by modulating the gut microbiota and reducing inflammation markers such as IL-6 and IL-9 .
- Synthetic Applications : The compound serves as a versatile building block in organic synthesis, facilitating the creation of more complex heterocyclic compounds with potential biological activities.
Q & A
Basic Questions
Q. What are the key synthetic routes and optimization strategies for 6-Chloro-3-methoxybenzo[b]thiophene-2-carboxylic acid?
- Methodology :
- Ester Hydrolysis : Start with methyl or ethyl ester precursors (e.g., methyl 6-chloro-3-methoxybenzo[b]thiophene-2-carboxylate) under acidic (HCl/H₂SO₄) or basic (NaOH/KOH) conditions. Hydrolysis at 80–100°C for 6–12 hours yields the carboxylic acid derivative .
- Purification : Use reverse-phase HPLC with gradients of MeCN:H₂O (30%→100%) to isolate the product. Typical yields range from 65% to 78% depending on reaction scale and purity of intermediates .
- Critical Parameters : Control of temperature during hydrolysis and inert atmospheres (N₂/Ar) during reflux improves reproducibility .
Q. How can spectroscopic techniques (NMR, IR) confirm the structure of this compound?
- 1H/13C NMR :
- Aromatic Protons : Peaks at δ 6.8–7.5 ppm indicate benzo[b]thiophene ring protons. Chlorine and methoxy substituents cause deshielding, splitting patterns reflecting substitution positions .
- Carboxylic Acid Proton : A broad singlet near δ 12–13 ppm (DMSO-d₆) confirms the -COOH group .
- IR Spectroscopy :
- Strong absorption at ~1700 cm⁻¹ (C=O stretch of carboxylic acid) and ~1250 cm⁻¹ (C-O stretch of methoxy group) .
Advanced Questions
Q. How can researchers resolve contradictions in substitution reaction outcomes for benzothiophene derivatives?
- Case Study : Discrepancies in nucleophilic aromatic substitution (e.g., Cl → NH₂) may arise from:
- Reagent Reactivity : Use of amines (e.g., NH₃ vs. alkylamines) alters reaction kinetics. Steric hindrance from methoxy groups slows substitution at the 3-position .
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity compared to CH₂Cl₂, improving yields by 15–20% .
- Catalysis : CuI or Pd-based catalysts enable cross-coupling reactions at lower temperatures (60–80°C), reducing side products .
Q. What strategies enhance the bioactivity of this compound in antimicrobial assays?
- Functionalization :
- Amide Derivatives : React with primary amines (e.g., 2-chloroaniline) to form carboxamides, improving cell permeability. Compound 31 (a related derivative) showed MIC values of 4 µg/mL against S. aureus .
- Prodrug Design : Esterification of the carboxylic acid group (e.g., methyl ester) enhances bioavailability, with hydrolysis in vivo releasing the active form .
- Structure-Activity Relationships (SAR) :
- Methoxy at C3 and chloro at C6 optimize steric and electronic interactions with bacterial enzyme targets (e.g., dihydrofolate reductase) .
Data Analysis and Experimental Design
Q. How should researchers interpret conflicting spectral data for benzothiophene carboxylates?
- Troubleshooting :
- Impurity Peaks : Residual solvents (e.g., CH₂Cl₂ at δ 5.3 ppm in 1H NMR) or unreacted intermediates (ester groups at δ 3.7–4.0 ppm) indicate incomplete purification. Repurify via column chromatography (SiO₂, EtOAc/hexane) .
- Tautomerism : Carboxylic acid dimers in solid-state IR may show broad O-H stretches (~2500–3000 cm⁻¹). Confirm monomeric form via solution-state spectroscopy .
Q. What experimental controls are critical in evaluating the compound’s stability under varying pH conditions?
- Protocol :
- pH Stability Assay : Incubate the compound in buffers (pH 2–12) at 37°C for 24 hours. Monitor degradation via HPLC-UV (λ = 254 nm).
- Key Findings : Stability decreases at pH >10 due to deprotonation of the carboxylic acid, leading to ring-opening reactions. Include antioxidants (e.g., BHT) to mitigate oxidative degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
